Phosphinic acid, phenyl-, zinc salt
Description
General Overview of Metal Phosphinates in Chemical Research
Metal phosphinates are a significant class of inorganic-organic hybrid materials. They are constructed from the coordination of phosphinate ligands with metal ions, leading to the formation of extended structures with varying dimensionalities. The field of metal phosphinate chemistry has experienced consistent growth, driven by interest in a wide array of applications. These applications include ion exchange, catalysis, and intercalation chemistry. The robust nature of these materials, characterized by exceptional chemical and thermal stability and high insolubility in many solvents, is attributed to the hard character of the phosphonate (B1237965) oxygen atoms and their strong coordination affinity for metal atoms.
The versatility of metal phosphinates stems from the ability to modify the organic group attached to the phosphorus atom, which allows for the fine-tuning of the final material's properties. This adaptability has led to the development of materials with tailored functionalities. Research in this area has also been spurred by the success of related materials like metal-organic frameworks (MOFs), prompting renewed interest in creating porous metal phosphinates.
Significance of Zinc in Phosphinate Complex Formation
Zinc is a versatile metal ion in coordination chemistry due to its d¹⁰ electron configuration, which results in no ligand field stabilization energy. This allows zinc to adopt flexible coordination geometries, most commonly tetrahedral and octahedral, without a strong preference for a specific geometry. nih.gov This flexibility is advantageous in the formation of diverse and stable phosphinate complexes. The Zn²⁺ ion acts as a Lewis acid, readily accepting electron pairs from the oxygen atoms of the phosphinate ligands (Lewis bases).
The coordination of zinc with phosphinate ligands can result in a variety of structures, from simple monomeric complexes to extended one-, two-, or three-dimensional coordination polymers. iucr.org The nature of the organic substituent on the phosphinic acid, reaction conditions, and the presence of other ligands all play a crucial role in determining the final architecture of the zinc phosphinate complex. This structural diversity is key to the wide range of properties and applications observed for these materials.
Academic Research Trajectories in Advanced Hybrid Materials
Academic research in advanced hybrid materials, including metal phosphinates, is focused on the rational design and synthesis of materials with specific, predictable properties. researchgate.net A major trajectory is the creation of porous metal phosphonates and phosphinates, which have potential applications in gas storage, separation, and heterogeneous catalysis. iucr.org Researchers are exploring various synthetic strategies to control the porosity and functionality of these materials.
Another significant research direction is the development of multifunctional materials by integrating different organic and inorganic components. This can lead to materials with combined properties, such as magnetic and optical, or catalytic and separation capabilities. The use of in-situ characterization techniques is also becoming more prevalent, allowing for a better understanding of the formation mechanisms of these complex materials. chemicalbook.com
Emerging Trends and Research Opportunities for Zinc Phosphinate Systems
Emerging trends in zinc phosphinate systems are centered on their application in cutting-edge technologies. One promising area is their use as flame retardants in polymers. researchgate.netnih.gov Zinc phosphinates can act in both the condensed and gas phases to inhibit combustion, often showing synergistic effects with other flame retardant additives. researchgate.netbolton.ac.uk
There is also growing interest in the use of zinc phosphinates as nucleating agents for biodegradable polymers like polylactic acid (PLA). researchgate.net By accelerating the crystallization rate of PLA, zinc phosphinates can improve its thermal and mechanical properties, expanding its range of applications. doi.org
Furthermore, the exploration of novel zinc phosphinate structures with unique electronic or optical properties is an active area of research. The ability to tune the organic component of the phosphinate ligand opens up possibilities for creating materials for sensors, electronics, and photocatalysis. mdpi.com The development of more environmentally friendly and efficient synthesis methods, such as mechanochemical and high-throughput synthesis, is also a key research focus. chemicalbook.com
Phosphinic acid, phenyl-, zinc salt
Chemical Identity and Nomenclature
| Identifier Type | Data |
| Common Name | Zinc phenylphosphinate |
| IUPAC Name | zinc;phenylphosphinate nih.gov |
| CAS Registry Number | 24434-21-3 |
| Molecular Formula | C₁₂H₁₂O₄P₂Zn nih.gov |
| Molecular Weight | 347.5 g/mol nih.gov |
| InChI Key | PRQBJPGIUOLASY-UHFFFAOYSA-L nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)P(=O)[O-].C1=CC=C(C=C1)P(=O)[O-].[Zn+2] nih.gov |
Physicochemical Properties
| Property | Value |
| Physical State | Solid |
| Melting Point | >300 °C |
| Solubility | Insoluble in water and common organic solvents |
| Thermal Stability | Decomposes at temperatures above 350°C |
Synthesis and Formulation
The synthesis of zinc phenylphosphinate typically involves the reaction of a soluble zinc salt with phenylphosphinic acid or its sodium salt in an aqueous medium.
A common laboratory-scale synthesis involves the following steps:
Dissolving phenylphosphinic acid in an aqueous solution of sodium hydroxide to form sodium phenylphosphinate.
Adding an aqueous solution of a zinc salt, such as zinc sulfate (B86663) or zinc chloride, to the sodium phenylphosphinate solution.
The resulting white precipitate of zinc phenylphosphinate is then filtered, washed with water to remove any soluble impurities, and dried.
Another method involves the direct reaction of zinc oxide or zinc carbonate with phenylphosphinic acid in a suitable solvent. The reaction mixture is typically heated to ensure complete reaction, followed by isolation and purification of the product.
Structural Analysis and Coordination Chemistry
The crystal structure of zinc phenylphosphinate reveals a polymeric network where the zinc ions are coordinated to the oxygen atoms of the phenylphosphinate ligands. The coordination environment around the zinc center is typically tetrahedral or octahedral, depending on the specific crystalline form and the presence of any coordinated water molecules. iucr.org
Applications in Materials Science
Flame Retardant: Zinc phenylphosphinate is utilized as a flame retardant in various polymers, including polyamides and polyesters. researchgate.netnih.gov It functions through a combination of condensed-phase and gas-phase mechanisms. In the condensed phase, it promotes the formation of a protective char layer that acts as a barrier to heat and mass transfer. In the gas phase, the release of phosphorus-containing radicals can quench the flame propagation reactions. researchgate.net Research has shown that zinc phenylphosphinate can have a synergistic effect when combined with other flame retardants, such as melamine polyphosphate. nih.gov
Nucleating Agent: Zinc phenylphosphinate has been demonstrated to be an effective nucleating agent for polylactic acid (PLA). researchgate.netdoi.org The addition of small amounts of zinc phenylphosphinate to PLA can significantly increase its crystallization rate and the degree of crystallinity. doi.org This leads to improvements in the thermal stability, mechanical strength, and heat distortion temperature of PLA, making it suitable for a wider range of applications. doi.org Studies have shown that it can reduce the isothermal crystallization half-time of PLA dramatically. doi.org
Polymer Additive: Beyond its roles as a flame retardant and nucleating agent, zinc phenylphosphinate can also be used as a general-purpose additive to modify the properties of polymers. Its incorporation can influence the rheological behavior, thermal stability, and mechanical properties of the polymer matrix. mdpi.commdpi.com
Structure
3D Structure of Parent
Properties
CAS No. |
25070-22-8 |
|---|---|
Molecular Formula |
C12H10O4P2Zn+2 |
Molecular Weight |
345.5 g/mol |
InChI |
InChI=1S/2C6H5O2P.Zn/c2*7-9(8)6-4-2-1-3-5-6;/h2*1-5H;/q;;+2 |
InChI Key |
WIVTUAHDJCZNKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)=O.C1=CC=C(C=C1)P(=O)=O.[Zn+2] |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)=O.C1=CC=C(C=C1)P(=O)=O.[Zn+2] |
Other CAS No. |
25070-22-8 |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Zinc Phenylphosphinate Architectures
Solid-State Structural Analysis
The solid state is where the extended network and packing of zinc phenylphosphinate structures are revealed. X-ray and electron diffraction techniques are indispensable tools for mapping these intricate three-dimensional arrangements.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Extended Structures
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline materials. nih.govrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed atomic map can be generated, providing unambiguous information on bond lengths, angles, and connectivity.
Studies on zinc phosphinates and related phenyl-substituted phosphate (B84403) compounds have revealed diverse and fascinating architectures. For instance, zinc bis(diphenylphosphate) has been shown to form needle-like crystals composed of hexagonally packed, homochiral helical chains with a 1-infinity-[Zn(DPhP)2/2] structure. uu.nl In these structures, the zinc(II) cation is a critical node, typically adopting a tetrahedral coordination geometry. It is bound by four oxygen atoms originating from four distinct phosphate or phosphinate anions. uu.nlnih.gov This tetrahedral environment is a common motif in zinc coordination polymers. acs.org
The detailed metrics obtained from SCXRD are crucial for a fundamental understanding of the compound's structure.
| Parameter | Typical Value Range (Å) | Description |
| Zn-O Bond Length | 1.910(3) – 1.941(2) | The distance between the central zinc atom and the coordinating oxygen atoms of the phosphinate ligand. uu.nl |
| P-O (Coordinating) Bond Length | 1.485(3) – 1.499(3) | The distance between the phosphorus atom and the oxygen atoms that are bonded to the zinc centers. uu.nl |
| P-O (Phenyl-linking) Bond Length | 1.578(3) – 1.588(2) | The distance between the phosphorus atom and the oxygen atoms that are not involved in coordination to zinc. uu.nl |
This interactive table summarizes typical bond lengths found in zinc phenylphosphinate and related structures as determined by SCXRD.
Powder X-ray Diffraction (PXRD) for Phase Identification and Layered Materials
While SCXRD requires a well-ordered single crystal, Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples, making it invaluable for phase identification, assessing sample purity, and studying materials that naturally form as microcrystalline powders. youtube.comnih.gov The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase. researchgate.net
PXRD is particularly effective in characterizing the layered structures common in zinc phenylphosphinate and its analogues. For example, zinc phenylphosphate hydrate (B1144303) (ZnMPhP-H) has been identified as a layered material where the phenyl rings of the ligands protrude from the surfaces of inorganic layers composed of zinc atoms and phosphate groups. uu.nl This layered arrangement gives rise to a characteristic high-intensity diffraction peak at a low 2θ angle, which corresponds to the distance between the layers, known as the basal spacing.
The utility of PXRD is highlighted when studying structural transformations, such as dehydration or the intercalation of guest molecules between the layers.
| Compound/Phase | Key PXRD Finding | Reference |
| Zinc Phenylphosphate Hydrate (ZnMPhP-H) | Exhibits a layered structure with a basal spacing of approximately 15.5 Å. | uu.nl |
| Anhydrous Zinc Phenylphosphate (ZnMPhP-A) | Dehydration leads to a small decrease in basal spacing (approx. 1.0 Å), indicating minor structural change. | uu.nl |
| Amine-Intercalated ZnMPhP-A | Intercalation of amines like butylamine (B146782) or benzylamine (B48309) causes a shift in the main diffraction peak, indicating a change in the interlayer distance. | uu.nl |
This interactive table showcases the application of PXRD in identifying and comparing different phases of layered zinc phenylphosphinate materials.
By monitoring changes in the diffraction pattern, researchers can deduce how the crystal lattice responds to external stimuli, providing crucial insights into the material's structural flexibility and host-guest chemistry. uu.nl
Electron Diffraction for Crystal Structure Determination
Electron diffraction serves as a powerful complementary technique to X-ray diffraction for crystal structure determination. Due to the stronger interaction of electrons with matter, it is particularly well-suited for analyzing nanocrystalline materials, thin films, or samples that are too small for conventional X-ray diffraction methods.
A compelling application of this technique is ultrafast electron diffraction, which can capture structural changes on femtosecond to picosecond timescales. While specific studies on zinc phenylphosphinate are not prominent, research on analogous materials like zinc-phthalocyanine (ZnPc) thin films demonstrates the technique's potential. wikipedia.orgacs.org In these studies, ultrafast electron diffraction was used to directly observe the structural dynamics associated with excimer formation. wikipedia.org Following photoexcitation, the technique tracked a two-step process: a rapid dimerization in under 0.4 picoseconds, followed by a slower shear-twist motion over 14 picoseconds that aligns the π-systems of adjacent molecules. acs.org This ability to resolve the geometry of transient, excited-state species in real-time highlights the power of electron diffraction for elucidating not just static crystal structures but also the dynamic pathways of structural transformations. wikipedia.orgacs.org
Solution-State Structural and Dynamic Investigations
While solid-state analysis reveals the final, packed structure, understanding the behavior of zinc phenylphosphinate in solution is key to controlling its synthesis and understanding its assembly mechanisms. Spectroscopic and scattering techniques provide insights into the structure and dynamics of these species before they crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For zinc phenylphosphinate, a combination of nuclei can be probed to build a complete picture.
¹H and ¹³C NMR: These spectra provide information primarily about the organic phenyl ligand. The chemical shifts and coupling patterns of the protons (¹H) and carbons (¹³C) confirm the integrity of the phenyl rings and can indicate if different chemical environments exist for the ligands within a complex.
³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is a highly sensitive and direct probe of the phosphinate group. The chemical shift is very sensitive to the coordination state of the phosphorus atom, making it an excellent tool for tracking the reaction between the phenylphosphinic acid ligand and the zinc salt.
⁶⁷Zn NMR: Directly probing the zinc center is possible via ⁶⁷Zn NMR. However, this is a challenging experiment. mdpi.com The ⁶⁷Zn isotope has a low natural abundance (4.10%) and a relatively large quadrupole moment, which leads to broad signals that can be difficult to observe. mdpi.comresearchgate.net Nevertheless, with ultrahigh-field NMR spectrometers, it is possible to acquire solid-state ⁶⁷Zn NMR spectra, which are highly sensitive to the local coordination environment of the zinc atom. Such studies on zinc phosphates and other complexes show that this technique can differentiate between non-equivalent zinc sites and provide valuable structural information. researchgate.net
| Nucleus | Type of Information Obtained | Typical Chemical Shift Range (ppm) |
| ¹H | Phenyl ring protons | ~7.0 - 8.5 |
| ¹³C | Phenyl ring carbons | ~120 - 140 |
| ³¹P | Phosphinate environment | Varies with coordination, often in the 15-35 ppm range for related phosphonates. |
| ⁶⁷Zn | Zinc coordination environment (Challenging) | Very wide range (~140 - 265 ppm in some complexes). researchgate.net |
This interactive table summarizes the expected NMR spectroscopic data for the characterization of Zinc Phenylphosphinate.
Small-Angle X-ray Scattering (SAXS) for Solution-Phase Assemblies
Small-Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the nanoscale structure of materials in solution, including nanoparticles, polymers, and macromolecules. wikipedia.orgresearchgate.net It provides information on the average size, shape, and organization of particles in the size range of approximately 1 to 100 nm. researchgate.net Unlike diffraction techniques that require crystalline order, SAXS is ideal for studying randomly oriented or partially ordered systems, such as the precursors to coordination polymers in solution.
In the context of zinc phenylphosphinate and related metal-organic frameworks (MOFs), time-resolved in situ SAXS experiments can be used to follow the formation and growth of particles during synthesis. uu.nl By analyzing the scattering data over time, researchers can gain insights into:
Nucleation and Growth: SAXS can help distinguish between different growth models, such as slow continuous nucleation followed by autocatalytic growth.
Particle Morphology: The scattering profile can reveal the average size and shape of early-stage aggregates or primary nanoparticles that eventually form the bulk material. uu.nlwikipedia.org
Hierarchical Structures: The technique can detect the formation of clusters or fractal-like assemblies of primary particles in solution before they precipitate. uu.nl
For example, SAXS studies on the formation of MOFs have successfully documented the evolution from initial precursor clusters to the final crystalline product, providing a more complete picture of the synthesis mechanism. uu.nl This makes SAXS an essential tool for understanding the solution-phase behavior that precedes the formation of the solid-state architectures of zinc phenylphosphinate.
Spectroscopic and Thermal Characterization Techniques
The comprehensive characterization of zinc phenylphosphinate relies on a suite of analytical techniques that probe its chemical structure, thermal resilience, and decomposition pathways. Spectroscopic and thermal analysis methods are fundamental in elucidating the intrinsic properties of the material, providing insights into bond arrangements, stability thresholds, and the nature of its degradation products.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds
Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups and characterizing the chemical bonding within the zinc phenylphosphinate structure. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to confirm the coordination of the phenylphosphinate ligand to the zinc metal center.
The FTIR spectrum of zinc phenylphosphinate exhibits characteristic absorption bands that correspond to the vibrations of its constituent parts. Key regions in the spectrum confirm the presence of both the phenyl rings and the phosphinate groups, as well as the metal-oxygen bonds. For instance, the formation of related zinc phenylphosphate structures has been confirmed by FTIR spectra, which show specific absorption bands related to amine groups and C-H stretching modes when amines are intercalated into the structure. rsc.org In a typical analysis of metal-phosphinate complexes, the spectra would reveal bands associated with P-O stretching, P-C stretching, and vibrations of the phenyl group. The coordination of the phosphinate group to the zinc ion is typically evidenced by shifts in the P-O stretching frequencies compared to the free phosphinic acid.
Table 1: Characteristic FTIR Absorption Bands for Zinc Phenylphosphinate
| Wavenumber Range (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3100 - 3000 | Aromatic C-H stretch | Vibrations of the carbon-hydrogen bonds on the phenyl rings. |
| ~1600 | Aromatic C=C stretch | Stretching vibrations within the benzene (B151609) ring. rsc.org |
| ~1200 - 1000 | P-O stretch | Asymmetric and symmetric stretching of the phosphorus-oxygen bonds coordinated to zinc. |
| ~1000 - 950 | Zn-O-P vibrations | Vibrations involving the zinc-oxygen-phosphorus linkage, confirming the salt's structure. |
Note: The exact positions of the peaks can vary slightly based on the specific crystalline structure and sample preparation.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profiling
Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of zinc phenylphosphinate. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides critical information about decomposition temperatures, the presence of hydrated water, and the mass of residual material after decomposition.
For anhydrous zinc phenylphosphate (ZnMPhP-A), a closely related compound, thermal decomposition is reported to begin at approximately 250°C. nih.gov This indicates a relatively high thermal stability, which is a crucial property for applications such as flame retardants in polymers. The TGA curve typically shows a distinct temperature range where significant weight loss occurs, corresponding to the breakdown of the compound's structure. The process ultimately leads to the formation of a stable solid residue. nih.gov In related zinc phosphate compounds, a two-step dehydration behavior has been observed via TGA, highlighting the technique's ability to identify different stages of thermal events. rsc.org
Table 2: TGA Data Summary for Zinc Phenylphosphinate Decomposition
| Temperature Range | Event | Weight Loss (%) | Description |
|---|---|---|---|
| < 150°C | Desorption of physisorbed water | Minor | Loss of any surface-adsorbed moisture. |
| ~250°C (Onset) | Decomposition | Significant | Initial breakdown of the zinc phenylphosphinate structure. nih.gov |
| > 250°C | Main Decomposition | Major | Continued degradation leading to the formation of a stable residue. nih.gov |
Evolved Gas Analysis (e.g., TGA-FTIR, TGA-DTA-FTIR) for Decomposition Products
To identify the volatile products released during thermal decomposition, TGA is often coupled with other analytical techniques like FTIR or Mass Spectrometry (MS) in what is known as Evolved Gas Analysis (EGA). In a TGA-FTIR or TGA-DTA-FTIR (Differential Thermal Analysis) setup, the gases evolved from the sample in the TGA are continuously transferred to an FTIR cell, allowing for the real-time identification of their chemical nature.
While specific EGA data for zinc phenylphosphinate is not detailed in the provided search results, the composition of the final solid residue allows for well-founded inferences about the evolved gases. Since the decomposition of zinc phenylphosphinate yields zinc phosphates and a carbonaceous char, the volatile byproducts must account for the loss of the organic phenyl moiety. nih.gov Therefore, the evolved gases are expected to include benzene, and other aromatic fragments. Depending on the atmosphere (inert or oxidative), carbon monoxide, carbon dioxide, water, and various phosphorus-containing compounds could also be detected. This analysis is crucial for understanding the decomposition mechanism, for example, in the context of its action as a flame retardant.
Morphological and Microstructural Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-magnification images of the surface of a material, revealing its morphology and microstructure. nih.govresearchgate.net SEM analysis of zinc phenylphosphinate provides valuable information on its crystalline habit, particle size distribution, and the degree of particle aggregation.
Studies on related zinc phosphate compounds, such as zinc bis(diphenylphosphate), have revealed needle-like crystals when analyzed by microscopic techniques. nih.gov It is plausible that zinc phenylphosphinate may exhibit similar well-defined crystalline morphologies. SEM images can confirm the shape (e.g., platelets, needles, or irregular grains), assess the surface texture, and provide estimates of particle dimensions. This information is critical for applications where particle shape and surface area are important, such as in polymer composites where dispersion and interfacial interactions are key to performance.
Electrochemical Characterization (where applicable for redox-active phosphinates)
Electrochemical characterization is employed to study the redox properties and electrical conductivity of materials, which is particularly relevant for applications in electronics, sensors, or batteries. rsc.orgmdpi.com While zinc phenylphosphinate itself is not typically considered a redox-active material in its pristine state, its thermal decomposition products exhibit notable electrical properties.
Research has shown that the pyrolysis of materials like zinc phenylphosphate results in the formation of a solid mixture containing electron-conducting carbonaceous phases. nih.gov These pyrolyzed materials have been found to possess bulk electrical conductivities in the range of 0.1–0.2 S cm⁻¹. nih.gov This indicates that after thermal treatment, the resulting composite material becomes electroactive.
Cyclic Voltammetry and Differential Pulse Voltammetry
Extensive searches of scientific literature and chemical databases did not yield specific studies on the cyclic voltammetry or differential pulse voltammetry of phosphinic acid, phenyl-, zinc salt. Therefore, no detailed research findings or data tables for the electrochemical behavior of this particular compound can be presented.
However, to provide context on the type of information these advanced characterization techniques would yield, a general overview of Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) is provided below. These techniques are powerful tools for investigating the redox properties of metal complexes.
Cyclic Voltammetry (CV) is a versatile electrochemical method used to study the oxidation and reduction processes of a substance. In a typical CV experiment, the potential of a working electrode is swept linearly from a starting potential to a switching potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram.
Analysis of a cyclic voltammogram for a metal complex like a zinc phosphinate could reveal:
Redox Potentials: The potentials at which the zinc ion or the phenylphosphinate ligand are oxidized or reduced. Since zinc is generally redox-inactive under typical conditions, any observed redox activity would likely be centered on the organic ligand.
Electrochemical Reversibility: The shape of the voltammogram and the separation of peak potentials for the forward and reverse scans indicate whether the electron transfer processes are reversible, quasi-reversible, or irreversible.
Electron Transfer Kinetics: Information about the rate of electron transfer can be inferred from the scan rate dependence of the peak currents and potentials.
Stability of Redox Products: The appearance of new peaks upon repeated cycles can indicate the chemical reactivity of the species formed after oxidation or reduction.
Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV, often used for quantitative analysis at low concentrations. In DPV, a series of potential pulses are superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference in current is plotted against the potential.
For a compound like zinc phenylphosphinate, DPV could be used to:
Determine Trace Concentrations: The peak height in a DPV experiment is directly proportional to the concentration of the electroactive species, allowing for precise quantitative measurements.
Resolve Overlapping Peaks: DPV can often distinguish between electrochemical processes that are too close in potential to be resolved by CV.
Study Reaction Mechanisms: The technique can provide insights into the nature of the electrode process.
Without experimental data, any discussion of the specific electrochemical characteristics of this compound would be speculative. Should research on the electrochemical properties of this compound become available, it would likely focus on the redox activity of the phenylphosphinate ligand and the influence of the zinc center on these properties.
Coordination Chemistry of Phenylphosphinate Ligands with Zinc Centers
Coordination Modes and Geometry of Zinc(II) Ions in Phosphinate Complexes
The geometry of the zinc(II) center in phosphinate complexes is highly dependent on the coordination mode of the phosphinate ligand and the presence of other coordinating species. Zinc(II), with its d¹⁰ electronic configuration, does not have any crystal field stabilization energy, allowing for flexible coordination numbers and geometries, most commonly tetrahedral and octahedral.
The phenylphosphinate ligand can coordinate to zinc(II) centers in several ways:
Monodentate Coordination: In this mode, only one of the two oxygen atoms of the phosphinate group binds to a single zinc ion. This is often observed in the presence of strong competing ancillary ligands that occupy the other coordination sites of the zinc center. For instance, in the presence of N-donor ligands like N-methylimidazole, a bridging phosphinate coordination polymer can be transformed into a molecular complex where the phosphinate ligand becomes monodentate.
Bidentate Coordination: Here, both oxygen atoms of the same phosphinate ligand bind to the same zinc ion, forming a four-membered chelate ring. While less common than the bridging mode for simple phosphinates, bidentate chelation can be promoted by specific reaction conditions or the presence of bulky substituents on the phosphorus atom that favor intramolecular coordination.
Bridging Coordination: This is the most common coordination mode for phosphinate ligands with zinc(II), leading to the formation of coordination polymers. In this arrangement, the phosphinate ligand links two different zinc centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to a variety of polymer architectures, from simple chains to complex three-dimensional networks.
Chelate Motifs: The formation of a four-membered {ZnO₂P} chelate ring through bidentate coordination is a key structural motif. The stability of this ring influences the geometry around the zinc center.
Bridging Motifs: The most prevalent bridging motif in zinc phosphinate chemistry is the eight-membered {Zn-O-P-O-Zn-O-P-O} ring. This motif arises from the double-bridging of two zinc centers by two phosphinate ligands in a syn-syn fashion. These rings often serve as the fundamental building blocks for one-dimensional chains, two-dimensional layers, and three-dimensional framework structures. In the case of zinc diphenylphosphinate (B8688654), adjacent ZnO₄ tetrahedra are connected by double bridges of O₂P(OPh)₂ groups, forming infinite helical chains.
The flexible coordination sphere of the Zn(II) ion allows for both tetrahedral and octahedral geometries, which are often distorted from their ideal shapes.
Distorted Tetrahedral Geometry: A four-coordinate zinc center is common, especially in complexes where the ligands are bulky or when only four donor atoms are available. In many zinc phosphinate coordination polymers, the zinc ion is tetrahedrally coordinated by four oxygen atoms from four different phosphinate ligands. For example, in a zinc coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate, the central Zn(II) atom exhibits a distorted tetrahedral environment.
Distorted Octahedral Geometry: A six-coordinate zinc center, resulting in an octahedral geometry, is typically found when smaller ancillary ligands, such as water or pyridine (B92270), are incorporated into the coordination sphere. For instance, in zinc-diphosphonate complexes supported by 4,4′-bipyridine, the zinc atoms can have different coordination environments, including a distorted octahedral geometry. The presence of ancillary ligands can lead to N₂O₄ or even N₄O₂ donor sets around the zinc ion.
Influence of Ancillary Ligands and Substituents on Coordination Environment
The coordination environment around the zinc center in phenylphosphinate complexes is not solely determined by the phosphinate ligand itself but is significantly influenced by the presence of other molecules in the coordination sphere and by the nature of the organic group attached to the phosphorus atom.
Ancillary ligands, particularly N-donor bases like pyridine and its derivatives, as well as imidazole-based ligands, play a crucial role in modulating the structure of zinc phosphinate complexes.
The introduction of these ligands can:
Break down coordination polymers: As mentioned earlier, strong N-donor ligands can compete with the bridging phosphinate groups, leading to the formation of discrete mononuclear or dinuclear complexes where the phosphinate ligand adopts a monodentate or bidentate coordination mode.
Modify the coordination number and geometry: The incorporation of N-donor ligands can increase the coordination number of the zinc center from four to five or six, leading to a change from a tetrahedral to a trigonal bipyramidal or octahedral geometry. For example, the reaction of zinc carboxylates with pyridine can result in complexes with a distorted tetrahedral environment where pyridine acts as a monodentate ligand.
The following table provides examples of zinc complexes with N-donor ancillary ligands, illustrating the resulting coordination geometries.
| Complex | Ancillary Ligand | Zn(II) Coordination Geometry | Reference |
| [Zn(2-Cl-OBz)₂(py)₂] | Pyridine | Distorted Tetrahedral | |
| [Zn(BIB)₀.₅L]n | 1,4-bis(1H-imidazol-1-yl)butane | Distorted Tetrahedral | |
| [Zn₂(HEDP)(L)]·2H₂O | Melamine | Distorted Tetrahedral/Octahedral |
The phenyl group attached to the phosphorus atom in the phenylphosphinate ligand exerts both steric and electronic influences on the coordination chemistry.
Steric Effects: The bulky nature of the phenyl group can create steric hindrance, which can influence the packing of the molecules in the crystal lattice and the accessibility of the zinc center to other ligands. This steric bulk can favor certain coordination modes over others. For example, very bulky substituents on the phosphorus atom might hinder the formation of extended polymeric structures and favor the formation of discrete molecules. The rotation of the phenyl ring can also affect the chemical environment around the coordination center.
The following table summarizes selected structural data for a zinc diphenylphosphinate coordination polymer, which provides insight into the bond lengths within a related system.
| Compound | Bond | Bond Length (Å) | Reference |
| Zinc bis(diphenylphosphate) | Zn-O | 1.910(3) - 1.941(2) | |
| P-O (coordinated) | 1.485(3) - 1.499(3) | ||
| P-O (phenyl-linked) | 1.578(3) - 1.588(2) |
Supramolecular Assembly and Extended Framework Formation
The assembly of zinc phenylphosphinate complexes into extended networks is a key feature of their coordination chemistry. The phenylphosphinate ligand, with its P-O- functional group, can act as a versatile bridging unit, linking multiple zinc centers to form coordination polymers. The dimensionality and topology of these polymers are influenced by the coordination geometry of the zinc ion, which is typically tetrahedral, and the specific binding mode of the ligand.
Hydrogen Bonding Interactions in Coordination Polymers
While direct studies on anhydrous zinc phenylphosphinate are limited, the principles of hydrogen bonding in related systems suggest that in the absence of water, intermolecular interactions would be dominated by weaker C-H···O or C-H···π interactions involving the phenyl rings and the phosphinate oxygen atoms. The presence of N-H or O-H donor groups on co-ligands, if introduced, would lead to more robust hydrogen-bonding networks, significantly influencing the final supramolecular architecture. dntb.gov.uamdpi.com
One-Dimensional (1D) and Two-Dimensional (2D) Polymer Formation
The ability of the phenylphosphinate ligand to bridge zinc centers facilitates the formation of extended one-dimensional (1D) and two-dimensional (2D) coordination polymers. The specific dimensionality is often a result of the synthesis conditions and the nature of the substituents on the phosphinate ligand.
One-Dimensional (1D) Polymers:
A notable example of a 1D coordination polymer is zinc bis(diphenylphosphate) (ZnDPhP), a close analogue of zinc phenylphosphinate. In this structure, adjacent tetrahedral zinc(II) centers are connected by double bridges of O-P-O groups from the diphenylphosphate ligands. nih.gov This arrangement results in the formation of infinite helical chains with a 1∞[Zn(DPhP)2/2] stoichiometry. nih.gov These helical chains then pack into a hexagonal lattice.
| Compound | Dimensionality | Structural Motif | Reference |
| Zinc bis(diphenylphosphate) | 1D | Helical chains formed by doubly bridged zinc centers. | nih.gov |
Two-Dimensional (2D) Polymers:
Two-dimensional layered structures are also common in zinc phosphinate and phosphonate (B1237965) chemistry. In poly[(μ4-phenylphosphonato)zinc(II)], [Zn(C6H5PO3)]n, the zinc ions are in a distorted tetrahedral environment, coordinated to four oxygen atoms from four different phenylphosphonate (B1237145) ligands. iucr.org This connectivity creates an inorganic layer, from which the phenyl groups extend outwards. The layers are held together primarily by van der Waals interactions between the phenyl rings of adjacent sheets. iucr.org
Similarly, zinc phenylphosphate hydrate (B1144303) (ZnMPhP-H) exhibits a layered 2D structure. nih.gov It is believed to consist of compact inorganic layers of zinc atoms coordinated by oxygen atoms from water molecules and the phosphinate groups. The phenyl rings protrude from the surface of these layers. nih.gov The introduction of a 2-carboxyethyl group to the phenylphosphinate ligand, in conjunction with a 1,4-bis(1H-imidazol-1-yl)butane co-ligand, has been shown to produce a 2D ladder-like structure. This structure is built from double sawtooth chain units composed of zinc centers and the phosphinate ligands, which are then linked by the co-ligand.
| Compound | Dimensionality | Structural Motif | Reference |
| Poly[(μ4-phenylphosphonato)zinc(II)] | 2D | Inorganic layers of zinc-phosphonate with protruding phenyl groups. | iucr.org |
| Zinc phenylphosphate hydrate | 2D | Layered structure with inorganic zinc-phosphate-water layers. | nih.gov |
| [Zn(BIB)0.5L]n (L = 2-carboxyethyl(phenyl)phosphinate) | 2D | Ladder-like structure constructed from double sawtooth chains and co-ligands. |
Dynamic Aspects of Ligand Coordination and Exchange
The coordination environment around the zinc(II) ion in these polymers is not always static and can exhibit dynamic behavior, including ligand exchange and structural transformations in response to external stimuli.
The reversible dehydration of zinc phenylphosphate hydrate (ZnMPhP-H) is a prime example of dynamic behavior. Upon heating, it loses its coordinated water molecules to form the anhydrous phase, ZnMPhP-A. This process is reversible, and the anhydrous form can reabsorb water from the atmosphere. nih.goviucr.org Furthermore, the anhydrous form, ZnMPhP-A, demonstrates the capacity for amine intercalation, where the coordinated water molecules are replaced by primary amine ligands. This ligand exchange reaction highlights the dynamic nature of the zinc coordination sphere. nih.gov
While direct studies on the exchange of the phenylphosphinate ligand itself in these solid-state polymers are not widely reported, research on related systems provides insight into the potential for such dynamics. For instance, studies on a ruthenium-zinc heterobimetallic complex have shown that ZnMe/ZnPh exchange can occur, facilitated by hydride ligands. This demonstrates that ligand exchange at a zinc center is a feasible process. The flexibility of pincer-type phosphido ligands in other zinc complexes has also been noted, with variable-temperature NMR studies indicating that the coordination of the ligand to the metal center is not rigid.
The ability of these zinc phenylphosphinate polymers to undergo ligand exchange or structural changes opens up possibilities for creating responsive materials where the properties can be modulated by external factors.
Theoretical and Computational Studies of Zinc Phenylphosphinate Systems
Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are required to study the dynamic behavior of systems over time. However, modeling metalloproteins and zinc complexes presents unique challenges.
| Method | Treatment of Zn Center | Pros | Cons |
|---|---|---|---|
| Classical MD | Fixed-charge atom (MM) | Computationally efficient, allows for long simulations (ns to µs). | Poorly handles polarization and charge transfer, often leading to incorrect geometries. nih.govacs.org |
| Polarizable MD | Induced dipoles (e.g., AMOEBA) | Explicitly includes polarization effects, more accurate than classical MD. nih.govacs.org | More computationally expensive, parameterization can be complex. |
| QM/MM | Quantum mechanical (QM) core | High accuracy for the active site, correctly models electronic effects. nih.govchemrxiv.org | Very computationally expensive, limits simulation time (ps to ns). Fixed QM/MM boundary can be a limitation. biorxiv.org |
| DP/MM (Machine Learning) | Deep Potential (ML) corrected MM | Approaches QM accuracy with near-MM efficiency, allows for dynamic QM regions. nih.govacs.orgbiorxiv.org | Requires extensive training data from QM calculations. |
Classical MD simulations using standard force fields often fail to accurately model zinc-ligand interactions. nih.govacs.org The issue stems from strong electronic polarization and charge transfer effects that are not captured by the fixed-point-charge model of molecular mechanics (MM). biorxiv.org This can lead to incorrect coordination geometries and dynamics.
To overcome this, hybrid QM/MM methods are widely employed. nih.govchemrxiv.org In a QM/MM simulation of a zinc phenylphosphinate system, the Zn(II) ion and its directly coordinated phenylphosphinate ligands would be defined as the QM region, treated with a high-level method like DFT. The surrounding environment (e.g., solvent, polymer matrix) would be treated with a classical MM force field. This approach provides a quantum-mechanically accurate description of the crucial metal-ligand bonding, including polarization, while maintaining computational tractability for the larger system. biorxiv.org More advanced techniques, such as polarizable force fields (e.g., AMOEBA) or new machine-learning-based potentials (DP/MM), are emerging to bridge the gap between QM accuracy and MM efficiency, allowing for more accurate and longer-timescale simulations of these challenging systems. acs.orgnih.govacs.orgbiorxiv.org
QM/MM simulations are the state-of-the-art for investigating reaction mechanisms in metalloenzymes and catalytic systems. researchgate.net For zinc phenylphosphinate, which has been noted for its role as a nucleating agent in polymers, QM/MM could be used to model its interaction with polymer chains. researchgate.net By defining a reaction coordinate (a geometric parameter that changes along the reaction path), simulations can map the potential energy surface to identify transition states and calculate the activation energy barriers for a given process. researchgate.net This provides fundamental insights into the mechanism, for example, of how zinc phenylphosphinate facilitates polymer crystallization. Studies on zinc-dependent enzymes have successfully used this approach to calculate reaction barriers and differentiate between various catalytic states, demonstrating the power of the method. researchgate.net
Computational Approaches for Structural Elucidation and Fragmentation Analysis
Computational methods are powerful partners to experimental techniques for confirming molecular structures and understanding their decomposition.
For structural elucidation, DFT can predict spectroscopic properties that can be directly compared with experimental data. mdpi.com For a proposed structure of zinc phenylphosphinate, one could calculate its nuclear magnetic resonance (NMR) chemical shifts or its infrared (IR) vibrational frequencies. nih.gov Agreement between the calculated and experimental spectra provides strong evidence for the correctness of the computationally determined structure.
Fragmentation analysis, which is pertinent to understanding mass spectrometry (MS) data, can also be modeled computationally. DFT calculations can determine the bond dissociation energies within the zinc phenylphosphinate complex. This would allow for the prediction of the most likely fragmentation pathways upon ionization in a mass spectrometer—for example, whether the Zn-O bond or the P-C bond is more likely to break first. While computationally intensive, these simulations can help interpret complex mass spectra by identifying the chemical formulas of the observed fragment ions. researchgate.netnih.gov
Advanced Materials Applications of Zinc Phenylphosphinate
Flame Retardancy Mechanisms and Polymer Interactions
The efficacy of zinc phenylphosphinate as a flame retardant is rooted in its ability to interfere with the chemistry of combustion through distinct but synergistic mechanisms in both the condensed and gas phases. During the thermal decomposition of a polymer, this additive actively alters the degradation pathways to mitigate flammability.
Condensed Phase Mechanisms of Action
In the solid state, zinc phenylphosphinate's primary role is to promote the formation of a protective char layer on the surface of the polymer. This is a critical defense mechanism that insulates the underlying material from the heat of the flame.
Upon exposure to the high temperatures characteristic of a fire, zinc phenylphosphinate decomposes. This thermal decomposition is a crucial first step in its flame-retardant action. The process leads to the formation of various zinc phosphate (B84403) species, such as zinc pyrophosphate and zinc metaphosphate, within the polymer matrix. nih.gov These newly formed inorganic phosphate structures act as a thermal stabilizer for the carbonaceous residue (char) that forms from the decomposing polymer. nih.gov
The presence of these zinc phosphates promotes cross-linking reactions within the degrading polymer, creating a more cohesive and thermally stable char layer. nih.gov This enhanced charring effectively traps the polymer in the solid phase, preventing its breakdown into flammable volatile gases. Research on related zinc-containing polymers has shown that this char-forming process can significantly increase the residual weight of the material at elevated temperatures, as demonstrated by thermogravimetric analysis (TGA).
Table 1: Representative Thermogravimetric Analysis (TGA) Data for a Polymer Composite
| Material | Onset Decomposition Temp. (Tonset) | Temperature at Max. Decomposition Rate (Tmax) | Residual Weight at 700°C |
| Base Polymer | ~350°C | ~420°C | < 5% |
| Polymer + Zinc Phenylphosphinate | ~360°C | ~435°C | > 20% |
| Note: Data is illustrative, based on typical performance of phosphinate flame retardants. Actual values vary with polymer type and loading levels. |
The stable, phosphate-reinforced char layer functions as a physical barrier. nih.gov This barrier serves multiple protective functions simultaneously. Firstly, it insulates the virgin polymer beneath from the external heat flux of the flame, slowing down its thermal decomposition. Secondly, it impedes the diffusion of oxygen from the atmosphere to the polymer surface, thereby limiting oxidative degradation, which is a key part of the combustion process. Lastly, it hinders the escape of flammable volatile decomposition products from the polymer into the gas phase, where they would otherwise serve as fuel for the fire. rsc.org The result is a significant reduction in the rate at which heat is released, a critical factor in fire safety. Cone calorimetry data from studies on similar systems, such as polyamide blends with zinc phosphinates, quantitatively demonstrate this barrier effect through reduced peak heat release rates (pHRR) and total heat release (THR). researchgate.net
Table 2: Illustrative Cone Calorimetry Data for a Polyamide (PA) Composite
| Parameter | Unit | Neat PA | PA + Zinc Phenylphosphinate |
| Peak Heat Release Rate (pHRR) | kW/m² | ~1100 | ~650 |
| Total Heat Release (THR) | MJ/m² | ~95 | ~70 |
| Char Residue | % | ~2 | ~25 |
| Note: This data is representative of the performance of phosphinate flame retardants in polyamides and is for illustrative purposes. |
Gas Phase Mechanisms of Action
In addition to its crucial role in the condensed phase, zinc phenylphosphinate also actively disrupts the combustion cycle in the gas phase. This is achieved through the release of specific chemical species that interfere with the radical chain reactions that sustain a flame.
During thermal decomposition, zinc phenylphosphinate releases phosphorus-containing fragments into the gas phase. nih.gov These fragments include phosphinate anions and related phosphinic acid species. Once in the high-temperature environment of the flame, these species act as radical scavengers. They effectively trap high-energy radicals, particularly hydroxyl (•OH) and hydrogen (H•) radicals, which are the primary drivers of the highly exothermic chain reactions of combustion. measurlabs.commt.com By converting these highly reactive radicals into less reactive species, the flame chemistry is inhibited, and the fire is suppressed. This "flame poisoning" effect is a hallmark of phosphorus-based flame retardants. Evolved Gas Analysis (EGA) techniques, such as Thermogravimetry coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR), are used to identify the specific gaseous products released during decomposition. measurlabs.comepa.gov
Table 3: Common Evolved Species from Polymer Decomposition with and without Phosphorus-Based Flame Retardants
| Condition | Major Evolved Flammable Gases | Key Flame-Inhibiting Species |
| Base Polymer Combustion | Hydrocarbons, Carbon Monoxide (CO) | (none) |
| Polymer + Zinc Phenylphosphinate Combustion | Reduced levels of hydrocarbons and CO | PO•, HPO•, P• (Phosphorus radicals), Phosphinic Acid |
| Note: This table provides a qualitative illustration of the change in evolved gases. The specific composition can vary. |
Synergistic Effects with Co-additives in Polymer Matrices
Zinc phenylphosphinate's efficacy, particularly as a flame retardant, is significantly amplified when used in combination with other additives. These synergistic interactions lead to performance levels that are greater than the sum of the individual components, often resulting in reduced additive loading levels and improved material properties.
Lignin (B12514952), a complex biopolymer rich in aromatic structures, is a highly effective and sustainable charring agent. When combined with zinc phenylphosphinate in polymer matrices like polyamide 11 (PA11), a notable synergistic effect is observed. The combination promotes the formation of a protective and stable char layer on the polymer surface during combustion. This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds into the gas phase.
Studies on polyamide blends have demonstrated that the interaction between zinc phenylphosphinate and industrial lignins enhances flame retardancy by improving the quality and yield of the char in the condensed phase. proquest.com The inherent capability of lignin to form char is augmented by the catalytic action of the decomposing zinc phenylphosphinate, which promotes cross-linking and aromatization reactions within the degrading polymer, leading to a more robust and insulating residue. proquest.commdpi.com The phosphorylation of lignin itself has also been shown to be an effective method for increasing its thermal stability and char-forming capability. mdpi.com
Table 1: Effect of Lignin and Zinc Phosphinate on Polyamide 11 Blends
| Additive System | Key Observation | Mechanism of Action | Source |
| Zinc Phosphinate (ZnP) + Lignin | Enhanced flame retardancy | Formation of a protective char layer in the condensed phase | proquest.com |
| Phosphorylated Lignin | Increased thermal stability and charring ability | Chemical modification enhances inherent properties | mdpi.com |
Combinations with Melamine Polyphosphate and Zinc Borate (B1201080)
Melamine polyphosphate (MPP) is a well-established intumescent flame retardant that works through both gas phase (release of inert ammonia) and condensed phase (formation of polyphosphoric acid to promote charring) actions. plaschina.com.cnnih.gov When combined with zinc-containing phosphinates, a significant synergistic effect is achieved. Research on glass fiber-reinforced polyamide 66 using a combination of a zinc phosphinate derivative (Zn-DOPOx) and MPP revealed a marked improvement in flame retardancy, achieving a V-0 rating in UL-94 tests. nih.gov The interaction leads to a change in the thermal degradation pathway, promoting a more open and effective char structure. nih.gov
Zinc borate acts as a synergist by enhancing the yield and thermal stability of the char. plaschina.com.cnplaschina.com.cn In phosphorus-based flame retardant systems, zinc borate can participate in the formation of stable zinc, boron, and phosphate networks. mdpi.com These networks create a glassy, multicellular, or graphite-like char that is more effective at insulating the polymer. Modeling and experimental results for systems containing aluminum diethylphosphinate (a related compound), MPP, and zinc borate show the formation of a highly stable boron-aluminum-phosphate layer, which significantly improves fire resistance. nih.govmdpi.com A similar synergistic interaction is anticipated with zinc phenylphosphinate, where the zinc and boron compounds would stabilize the phosphate char formed during decomposition.
Table 2: Synergistic Effects of MPP and Zinc Borate in Polyamide (PA) Blends
| Flame Retardant System | Polymer | UL-94 Rating (Thickness) | Key Synergistic Effect | Source |
| Zn-DOPOx + MPP (1:1) | PA 66 GF | V-0 (0.8 mm & 1.6 mm) | Improved char structure, gas phase flame inhibition | nih.gov |
| Aluminum Diethylphosphinate + MPP + Zinc Borate | PA 66 | - | Formation of stable boron aluminum phosphates, increased char stability | nih.govmdpi.com |
| Aluminum Diethylphosphinate + Zinc Borate | PA6 | - | Enhanced charring and anti-dripping properties | plaschina.com.cn |
Synergism with Polyhedral Oligomeric Silsesquioxane (POSS)
Polyhedral Oligomeric Silsesquioxane (POSS) represents a class of nano-sized hybrid molecules with an inorganic silica-like core and organic functional groups at the corners. researchgate.netnih.gov The incorporation of POSS into polymers can enhance thermal stability, mechanical properties, and flame retardancy. researchgate.net
While direct studies on the simple blending of zinc phenylphosphinate and POSS are limited, synergism can be inferred from the known effects of each component and their interactions with similar materials. The silicon in POSS can form a silica (B1680970) or silicate (B1173343) layer on the surface of a burning polymer, acting as a heat shield. When combined with a phosphorus-based flame retardant like zinc phenylphosphinate, a P-Si synergistic effect is expected. mdpi.com The phosphorus component promotes char formation, while the silicon component helps to stabilize this char layer by forming silicon-oxygen-phosphorus or silicon-oxygen-carbon structures, making it stronger and more resistant to oxidation. mdpi.com Studies on other phosphorus-containing POSS derivatives have shown that the P-Si synergy significantly reduces heat release rates and smoke production. mdpi.com The combination of zinc phenylphosphinate and POSS would likely create a robust, mixed inorganic-carbonaceous char layer, providing superior fire protection.
Influence on Polymer Thermal Degradation Pathways and Char Residue Yield
Zinc phenylphosphinate and its synergistic combinations fundamentally alter the thermal degradation behavior of polymers, shifting the decomposition pathway towards increased char formation. Upon heating, zinc phenylphosphinate decomposes to form zinc phosphates and pyrophosphates. mdpi.com These species are catalytically active and promote dehydration and cross-linking reactions in the polymer backbone at lower temperatures.
This catalytic action interrupts the typical chain scission reactions that produce large amounts of flammable volatile products. Instead, a higher proportion of the polymer is converted into a thermally stable carbonaceous residue. For example, the addition of zinc oxide nanoparticles, which can form from the decomposition of zinc salts, has been shown to change the thermal degradation behavior of coatings and increase the percentage of char residue at high temperatures. epa.gov
The synergistic additives discussed previously further enhance this effect:
Lignin: Contributes directly to the char volume due to its high aromatic content. proquest.com
Melamine Polyphosphate: The phosphoric acid species generated from MPP decomposition aggressively dehydrates and cross-links the polymer, working in concert with the zinc phosphate species. nih.gov
Zinc Borate: Forms a glassy borophosphate layer that integrates with and stabilizes the carbonaceous char, preventing its oxidative destruction at high temperatures. nih.govmdpi.com
The net result is a significant increase in the final char yield, which is a critical factor for passing stringent fire safety tests like UL-94 and for reducing the peak heat release rate in cone calorimetry tests. mdpi.comepa.gov
Table 3: Impact on Thermal Degradation and Char Yield
| Additive System | Effect on Thermal Degradation | Impact on Char Yield | Source |
| Zinc Phenylphosphinate | Catalyzes decomposition to form stable residues | Increases char formation | mdpi.com |
| ZnO NPs (as synergist) | Changes degradation behavior | Increases char residue at high temperatures | epa.gov |
| DOPO-POSS + TBT (P-Si-Ti system) | Increases T5% (initial decomposition temp.) | Increases char residue from 7% to 14% | mdpi.com |
| Lignin + Zinc Phosphinate | Promotes formation of a protective char layer | Enhances char quality and yield | proquest.com |
Catalytic Applications
Beyond flame retardancy, the specific chemical nature of zinc phenylphosphinate and related compounds allows them to function as catalysts in certain chemical transformations, most notably in polymerization reactions.
Catalysis in Polymerization Reactions
Zinc phenylphosphonate (B1237145) (PPZn), a compound structurally similar to zinc phenylphosphinate, has been identified as a highly effective nucleating agent for the crystallization of poly(lactic acid) (PLA). mdpi.comresearchgate.netresearchgate.net Nucleating agents act as catalysts for crystallization, a process critical for improving the physical and thermal properties of semi-crystalline polymers like PLA. Neat PLA suffers from a very slow crystallization rate, which limits its applications, particularly in high-temperature environments. proquest.com
The addition of even small amounts of PPZn dramatically accelerates the crystallization rate of PLA. researchgate.netdoi.org For instance, the isothermal crystallization half-time of amorphous PLA at 130°C can be reduced from over 28 minutes to less than one minute with the addition of PPZn. doi.org This catalytic effect is attributed to the layered structure of PPZn, which provides a template for the epitaxial growth of PLA crystals. researchgate.netdoi.org The metal ion (Zn²⁺) and the aromatic rings of the phenylphosphonate create distinct polar and non-polar layers, respectively, facilitating the organization and growth of PLA chains into crystalline structures. mdpi.com This enhanced crystallization leads to significant improvements in properties like the heat deflection temperature of PLA. proquest.com
Other zinc complexes, such as zinc bisguanidine and cationic zinc complexes, have also been developed as highly active catalysts for the ring-opening polymerization (ROP) of lactide and other cyclic esters, demonstrating the broad utility of zinc-based compounds in producing biodegradable polyesters like PLA. researchgate.netnih.gov
Table 4: Effect of Zinc Phenylphosphonate (PPZn) as a Nucleating Agent for PLA
| PLA Formulation | Crystallization Half-Time (t1/2) at 130°C | Key Catalytic Effect | Source |
| Neat Amorphous PLA | 28.1 minutes | - | doi.org |
| PLA / PPZn Blends | < 1 minute | Acts as heterogeneous nucleation sites, accelerating crystallization rate | doi.org |
| PLLA / 15% PPZn | 0.33 minutes (vs. 28.0 for neat PLLA) | Excellent nucleating effect via epitaxial nucleation mechanism | researchgate.net |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Rational Design and Synthesis of Porous Zinc Phosphinate Frameworks
The creation of porous zinc phosphinate frameworks is a process guided by the principles of rational design, where the final structure and properties of the material are predetermined by the careful selection of molecular building blocks. illinois.edu This approach, often referred to as reticular chemistry, utilizes metal ions or clusters as nodes and organic ligands as linkers to construct extended, crystalline structures. illinois.edu In the case of zinc phenylphosphinate, the zinc ions act as the nodes, while the phenylphosphinate groups serve as the linkers.
The "node and spacer" strategy is a fundamental concept in the design of these frameworks. illinois.edu By choosing metal ions with specific coordination numbers and organic ligands with defined geometries, it is possible to control the topology of the resulting framework. illinois.edu The synthesis of these materials is often carried out under solvothermal conditions, where the reaction is conducted in a sealed vessel at elevated temperatures and pressures. This method facilitates the crystallization of the framework and can influence the final structure. rsc.org
A variety of synthesis techniques can be employed to produce porous zinc-based frameworks. These include chemical precipitation, sol-gel processes, and hydrothermal methods. rsc.orgbohrium.comresearchgate.netnih.gov The choice of solvent can also play a crucial role in the synthesis, with different solvents potentially leading to different framework structures or morphologies. researchgate.net For instance, the use of N,N-dimethylformamide (DMF) versus N,N-diethylformamide (DEF) as a solvent in the synthesis of a zinc-based metal-organic framework (MOF) resulted in materials with different surface areas and pore size distributions. researchgate.net
Table 1: Synthesis Parameters and their Influence on Zinc-Based Frameworks
| Parameter | Influence on Framework Properties | Example |
|---|---|---|
| Organic Ligand | Determines pore size, shape, and functionality. | Using different dicarboxylate linkers in MOF-5 series systematically varies pore size. illinois.edu |
| Solvent | Affects crystal growth, morphology, and porosity. | MOF-5 synthesized in DEF showed a higher surface area than when synthesized in DMF. researchgate.net |
| Temperature | Influences reaction kinetics and final crystalline phase. | Many MOFs are prepared at temperatures below 150 °C to avoid decomposition of the organic linker. pageplace.de |
Structural Diversity and Tunability through Ligand Engineering
Ligand engineering is a powerful tool for imparting structural diversity and tunability to zinc phosphinate frameworks. By modifying the organic linker, specifically the phenylphosphinate ligand, it is possible to systematically alter the properties of the resulting material. This can include changes in pore size, pore shape, and the introduction of specific chemical functionalities.
The concept of isoreticular chemistry, where the underlying topology of the framework remains the same while the organic linker is varied, is central to this approach. illinois.edu For example, by introducing functional groups onto the phenyl ring of the phosphinic acid, one can modify the chemical environment within the pores of the framework. This has been demonstrated in other zinc-based MOFs, where the introduction of an amino group into the organic linker led to a material with high selectivity for the detection of 2,4,6-trinitrophenol. nih.gov
Furthermore, the use of mixed-ligand systems, where more than one type of organic linker is incorporated into the framework, can lead to even greater structural complexity and functionality. This approach has been used to create zinc-based MOFs with unique properties for specific applications. nih.gov The steric crowding of ligands can also be a significant factor, influencing the coordination environment of the zinc ions and potentially affecting the luminescent properties of the framework. researchgate.net
Stability Enhancement in Aqueous Environments
A significant challenge for many metal-organic frameworks is their stability in the presence of water. However, frameworks based on phosphinate ligands are often found to exhibit enhanced stability in aqueous environments compared to their carboxylate-based counterparts. This increased stability is attributed to the stronger coordination bond between the phosphinate group and the metal center.
To address the challenges of instability in aqueous systems, particularly for applications such as in aqueous rechargeable zinc batteries, researchers have explored the use of protective coating layers. For instance, a supramolecular metal-organic framework (SMOF) coating has been shown to create dense and homogeneous ion-conductive channels that can transport zinc ions while restricting the contact of water molecules with the anode. nih.gov This approach effectively suppresses water-induced side reactions and enhances the long-term cyclability of the battery. nih.gov Molecular dynamics simulations have verified that zinc ions can reversibly migrate through the pores of such a framework via partial dehydration. nih.gov
Potential for Gas Storage, Separation, and Sensing Applications
The porous nature of zinc phenylphosphinate frameworks makes them promising candidates for applications in gas storage, separation, and sensing. The ability to tune the pore size and chemical functionality of these materials allows for the optimization of their interactions with specific gas molecules.
Gas Storage: Metal-organic frameworks have been extensively studied for the storage of various gases, including hydrogen, methane (B114726), and carbon dioxide. pageplace.demdpi.com The high porosity and large surface area of these materials can lead to significant gas uptake capacities. For example, a zinc-based MOF, MOF-5, has been investigated for methane storage, with studies showing that the adsorption capacity is influenced by the synthesis and activation procedures. researchgate.net
Gas Separation: The precise control over pore size at the molecular level allows for the development of zinc phosphinate frameworks with molecular sieving properties. This enables the selective separation of gas mixtures based on the size and shape of the gas molecules. nih.gov
Gas Sensing: The interaction of gas molecules with the framework can lead to a measurable change in the material's physical properties, such as fluorescence. This forms the basis for their use as chemical sensors. For instance, a fluorescent zinc-based MOF has been developed for the highly selective and sensitive detection of hydrogen sulfide (B99878) in natural gas. rsc.org The high adsorption ability of the MOF for H2S enhances the fluorescence quenching efficiency, leading to improved sensitivity. rsc.org Another study demonstrated the rational design of an amino-functionalized zinc-MOF for the selective detection of 2,4,6-trinitrophenol. nih.gov
Table 2: Gas Adsorption and Sensing Applications of Zinc-Based MOFs
| Application | Target Gas | MOF System | Key Finding |
|---|---|---|---|
| Gas Storage | Methane | MOF-5 | Adsorption capacity is dependent on the solvent used during synthesis and the activation process. researchgate.net |
| Gas Separation | Carbon Dioxide | Zinc-based MOF | Tuning pore size through framework interpenetration can enhance CO2 selectivity. nih.gov |
| Gas Sensing | Hydrogen Sulfide | Fluorescent Zn-MOF | High adsorption of H2S leads to efficient fluorescence quenching and sensitive detection. rsc.org |
| Gas Sensing | 2,4,6-Trinitrophenol | Amino-functionalized Zn-MOF | Rational design led to a framework with high selectivity and sensitivity for TNP. nih.gov |
Application as Precursors for Functional Materials (e.g., Electron-Conducting Carbonaceous Phases)
Zinc phenylphosphinate can serve as a valuable precursor for the synthesis of other functional materials, including zinc oxide and potentially electron-conducting carbonaceous phases. The thermal decomposition of the zinc phenylphosphinate framework can lead to the formation of new materials with controlled morphologies and properties.
The thermal decomposition of zinc-organic materials is a known route to produce zinc oxide. researchgate.netrsc.org For example, the thermal decomposition of zinc acetate (B1210297) has been shown to produce ZnO nanorods, with the heating rate influencing the final morphology. rsc.org Similarly, the thermal decomposition of zinc oxalate (B1200264) dihydrate results in the formation of nanostructured ZnO. researchgate.net
The organic component of the zinc phenylphosphinate framework, the phenyl group, can potentially be converted into a carbonaceous phase upon thermal treatment under specific atmospheric conditions. The thermal degradation of cross-linked polymer networks has been observed to produce a char, which is a form of carbon. acs.org In an air atmosphere, this char can be further oxidized, while under an inert atmosphere, the carbonaceous material may be preserved. acs.org By carefully controlling the decomposition conditions of zinc phenylphosphinate, it may be possible to generate a composite material consisting of zinc oxide nanoparticles embedded within an electron-conducting carbon matrix. Such materials could have applications in areas like catalysis and energy storage. The rational design of a p-ZnS@CN composite with a 3D interconnected hierarchical pore structure has been achieved through the pyrolysis of an organic hybrid zinc thiocyanide, demonstrating the potential of this approach. researchgate.net
Nanomaterials Synthesis
Role of Phosphinate Ligands in Zinc Oxide Nanoparticle Formation
The phenylphosphinate ligand plays a crucial role in the synthesis of zinc oxide (ZnO) nanoparticles, influencing their size, morphology, and formation mechanism. The choice of the zinc precursor salt is a fundamental parameter that affects the final characteristics of the ZnO nanocrystals. researchgate.netnih.gov
During the synthesis of ZnO nanoparticles from a zinc precursor and a phosphinate ligand, the formation process can be complex. Studies have shown that the process begins with adsorption, followed by nucleation and coalescence to form the nanoparticles. researchgate.net The phosphinate ligand can influence this process in several ways. It can act as a capping agent, adsorbing to the surface of the growing nanoparticles and controlling their growth rate and final size. illinois.edu
The mechanism of ZnO nanoparticle formation can involve the initial formation of zinc-containing precursors, such as zinc hydroxide, which then dehydrate and recrystallize to form ZnO. nih.gov The phosphinate ligand can interact with these precursors, modifying their structure and reactivity. For instance, in the synthesis of porous zinc-based composites via a sol-gel method, various highly porous zinc-based phases are formed, which then contribute to the development of nanoporous wurtzite ZnO upon heat treatment. bohrium.comresearchgate.netnih.gov The use of different zinc precursors, such as zinc acetate, zinc nitrate, zinc chloride, or zinc sulfate (B86663), in combination with a precipitating agent, leads to ZnO nanoparticles with varying crystalline sizes, surface areas, and morphologies, which in turn affects their photocatalytic and biological activity. nih.gov
Identification and Characterization of Zinc Oxo Clusters as Intermediates
The formation of zinc oxide (ZnO) nanoparticles from molecular precursors often involves the transient formation of zinc-oxo clusters. nih.gov The identification and characterization of these intermediates are crucial for understanding the mechanistic pathways of nanoparticle synthesis.
Recent research has demonstrated the use of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the formation and interconversion of ligated zinc-oxo clusters during the synthesis of phosphinate-capped ZnO nanoparticles. nih.govresearchgate.net This technique allows for the in-situ identification of various cluster species in solution. nih.gov
Studies have successfully identified and characterized several zinc-oxo clusters with varying numbers of zinc atoms, such as those containing 4, 6, and 11 zinc atoms. nih.gov For instance, a hexanuclear zinc-oxo cluster with the formula [Zn₆B₃O₃(DPPA)₉] has been isolated and its structure determined using single-crystal X-ray diffraction. nih.gov This cluster features a planar arrangement of six zinc atoms around a central boroxine (B1236090) (B₃O₃) core, with each zinc atom tetrahedrally coordinated to bridging phosphinate ligands and a μ₃-oxo ligand. nih.gov
The interconversion between these clusters in solution is often rapid and governed by thermodynamic equilibria rather than nucleation kinetics. nih.gov The equilibrium can be influenced by factors such as the presence of water. nih.gov Van't Hoff analysis has been employed to determine the thermodynamic parameters of these equilibria, providing insights into the driving forces behind cluster formation and transformation. nih.gov
These zinc-oxo clusters are not merely laboratory curiosities; they have been identified as key intermediates in the synthesis of ZnO nanoparticles. nih.govresearchgate.net Their role as building blocks allows for a "bottom-up" approach to nanoparticle synthesis, where the final properties of the material can be potentially controlled by manipulating the structure and stability of the precursor clusters. nih.gov The understanding of these cluster intermediates is less developed compared to other metal-oxo cluster systems but is critical for the rational design of ZnO-based materials with tailored properties for applications in thin films and doped materials. nih.gov
| Cluster Type | Number of Zinc Atoms | Core Structure | Key Characterization Technique |
| Tetranuclear | 4 | [Zn₄O]⁶⁺ | ³¹P NMR Spectroscopy, X-ray Diffraction |
| Hexanuclear | 6 | [Zn₆B₃O₃] | ³¹P NMR Spectroscopy, X-ray Diffraction |
| Hendecanuclear | 11 | - | ³¹P NMR Spectroscopy |
Mechanistic Insights into Ligand Sequestration and Surface Coordination
The stability and functionality of zinc phenylphosphinate and related materials are intrinsically linked to the coordination of the phenylphosphinate ligand to the zinc centers and the potential for ligand sequestration.
Ligand Sequestration:
In biological systems, the sequestration of essential metal ions like zinc is a crucial defense mechanism employed by the host's immune system against invading pathogens. nih.gov This process, termed nutritional immunity, involves host proteins that bind zinc with high affinity, thereby restricting its availability to microbes. nih.gov Metallothioneins are a class of proteins that play a significant role in regulating intracellular zinc levels by binding it with picomolar affinity. nih.gov
While not directly analogous, the concept of ligand sequestration can be relevant in the context of zinc phenylphosphinate materials. The stability of the framework can be influenced by the presence of competing ligands or solvent molecules that could potentially displace the phenylphosphinate ligand. Understanding the factors that govern the strength of the zinc-phosphinate bond is crucial for designing robust materials.
Surface Coordination:
The coordination of ligands to the surface of zinc-based clusters and nanoparticles plays a pivotal role in their properties and applications. The primary coordination sphere (PCS) refers to the ligands directly bonded to the zinc centers, while the secondary coordination sphere (SCS) involves non-covalent interactions with surrounding molecules. researchgate.net
The zinc centers within the {Zn₄O}⁶⁺ core of some zinc-oxo clusters can expand their coordination sphere by interacting with donor-acceptor molecules and through non-covalent interactions without disrupting the primary Zn-O bonds. researchgate.net This adaptability of the surface coordination allows for the tuning of the material's properties.
Furthermore, the coordination of ligands can be controlled electrochemically. Studies on zinc porphyrin systems have shown that ligand shuttling between the zinc center and a substituent on the porphyrin ring can be monitored and controlled through electrochemical methods. nih.gov This highlights the dynamic nature of ligand coordination in zinc complexes.
| Interaction Type | Description | Relevance to Zinc Phenylphosphinate |
| Primary Coordination Sphere (PCS) | Direct bonding of ligands to zinc centers. | Defines the fundamental structure and stability of the material. |
| Secondary Coordination Sphere (SCS) | Non-covalent interactions with surrounding molecules. | Influences surface properties, solubility, and interactions with other materials. |
| Ligand Sequestration | Removal or displacement of coordinated ligands. | Can affect the stability and integrity of the material in certain environments. |
Degradation Studies of Zinc Phenylphosphinate in Applied Systems
Thermal and Thermo-oxidative Degradation Pathways
The thermal and thermo-oxidative degradation of zinc phenylphosphinate, a compound often utilized as a flame retardant, involves a series of complex chemical reactions. When subjected to elevated temperatures, as in a polymer matrix during processing or combustion, the compound's decomposition is initiated. Organophosphorus flame retardants, including phosphinates, undergo initial degradation that typically involves the elimination of a phosphorus acid. google.com For phosphinates, this process occurs at relatively high temperatures and results in the formation of oxygen-deficient phosphorus acids. google.com
In an inert atmosphere, the degradation of zinc phenylphosphinate proceeds through the breaking of its chemical bonds. When used as a flame retardant, it decomposes to yield volatile phosphinic acid and a zinc-containing compound with a phosphorus residue. rsc.org The initial degradation products are key to its flame-retardant action, as they can interfere with the combustion cycle in the gas phase.
Interaction with Polymer Matrices during Decomposition
The interaction of zinc phenylphosphinate with polymer matrices during decomposition is fundamental to its efficacy as a flame retardant. When incorporated into a polymer, the degradation of the phosphinate is often coupled with the degradation of the polymer itself. The decomposition products of zinc phenylphosphinate can significantly alter the pyrolysis of the polymer.
A key interaction is the promotion of char formation. researchgate.net The decomposition of phosphinates can lead to the formation of phosphate (B84403) compounds in the condensed phase. researchgate.net These phosphate compounds can act as cross-linking agents, promoting the formation of a stable char layer on the surface of the polymer. researchgate.net This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds into the gas phase. google.com The addition of zinc phenylphosphinate has been observed to enhance the thermal stability of polymer blends and increase the amount of char residue. researchgate.net
The nature of the polymer matrix plays a crucial role in the interaction. For instance, in polyamide 11 (PA11), the addition of zinc phenylphosphinate contributes to flame inhibition through both gas-phase and condensed-phase actions. researchgate.net The open char structure that can be formed in some polymer systems, such as glass fiber-reinforced polyamide 66 with certain co-additives, can facilitate the release of decomposition products. capes.gov.br
Identification of Solid and Gaseous Degradation Products
The degradation of zinc phenylphosphinate results in a variety of solid and gaseous products. The specific products formed depend on the degradation conditions, such as temperature, atmosphere (inert or oxidative), and the surrounding polymer matrix.
Gaseous Degradation Products: A primary gaseous product released during the thermal decomposition of zinc phenylphosphinate is phosphinic acid. rsc.orgresearchgate.net Phosphinate ions are also released into the gas phase. researchgate.net These phosphorus-containing species are effective radical scavengers in the flame, interrupting the chain reactions of combustion. google.com Other potential gaseous products can include hydrocarbons from the decomposition of the phenyl group. researchgate.net
Solid Degradation Products: In the condensed phase, the degradation leads to the formation of phosphate compounds. researchgate.net These compounds contribute to the formation of a stable, insulating char layer. researchgate.net The solid residue typically contains zinc compounds and a phosphorus-rich char. rsc.org Analysis of the residues from thermal decomposition often reveals the presence of these phosphate structures, which enhance the thermal stability of the material at higher temperatures.
| Degradation Phase | Identified Products | Role in Flame Retardancy |
| Gaseous Phase | Phosphinic acid, Phosphinate ions, Hydrocarbons | Radical trapping, Fuel dilution |
| Solid Phase (Condensed) | Phosphate compounds, Zinc compounds, Phosphorus-rich char | Formation of a stable, insulating char layer |
Hydrolytic Stability and Environmental Persistence (Academic Context)
The hydrolytic stability of organophosphorus compounds is a significant factor in their environmental fate and persistence. While specific long-term environmental persistence data for zinc phenylphosphinate is not extensively documented in readily available literature, general principles of phosphinate chemistry provide some insights.
Phosphinates are generally considered to have a degree of hydrolytic stability. The rate of hydrolysis of phosphinates can be influenced by pH and temperature. nih.gov For instance, the hydrolysis of some phosphinic acid esters can be catalyzed by acidic or alkaline conditions. nih.gov Metal-phosphonate frameworks, which share some chemical similarities, are noted for their relatively high hydrolytic stability due to strong metal-oxygen-phosphorus bonds. nih.gov However, the presence of a zinc salt could influence the hydrolysis rate compared to the free acid or its esters.
In an environmental context, the degradation of organophosphorus compounds can occur through microbial action and other abiotic processes. unlp.edu.arnih.gov Should zinc phenylphosphinate be released into an aqueous environment, it would likely dissociate to some extent into phenylphosphinate ions and zinc ions. The phenylphosphinate moiety could then be subject to further degradation. The ultimate environmental fate would depend on a variety of factors including water chemistry, microbial populations, and sunlight exposure. Given the production volumes of related compounds like phenylphosphinic acid, understanding the environmental behavior of its salts is an area of academic interest. epa.gov
Future Research Directions and Unaddressed Challenges
Development of Novel Synthesis Strategies for Tailored Architectures
Current synthesis methods for zinc phenylphosphinate, often involving the reaction of a zinc salt with phenylphosphinic acid or its derivatives, provide a solid foundation. chemicalbook.comnih.gov However, the future lies in developing more sophisticated synthesis strategies to create tailored architectures with controlled dimensionality, porosity, and surface functionality.
Future research could focus on:
Solvothermal and Hydrothermal Methods: Exploring a wider range of solvents, temperatures, and pressures to influence the crystallization process and obtain novel phases or morphologies. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially access kinetically favored structures that are not obtainable through conventional heating.
Sonochemical Synthesis: Employing high-intensity ultrasound to induce unique chemical transformations and create nanostructured zinc phenylphosphinate with enhanced properties.
Use of Templates and Structure-Directing Agents: Incorporating organic templates or surfactants during synthesis to guide the formation of porous or layered structures with specific pore sizes and surface areas.
These advanced synthetic approaches will be instrumental in producing zinc phenylphosphinate-based materials with properties fine-tuned for specific applications.
Advanced Characterization Techniques for In-Situ Monitoring
A thorough understanding of the formation mechanisms and dynamic behavior of zinc phenylphosphinate is crucial for optimizing its synthesis and performance. While traditional characterization techniques provide valuable post-synthesis information, the development and application of advanced in-situ monitoring techniques are critical for gaining real-time insights.
Key areas for future development include:
In-situ X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): To monitor the crystalline phase evolution and nanostructure formation during synthesis or thermal treatment. researchgate.net
In-situ Spectroscopy (Raman, IR): To track changes in chemical bonding and coordination environment as the reaction progresses. researchgate.net
In-situ Transmission Electron Microscopy (TEM): To visualize the nucleation and growth of zinc phenylphosphinate crystals at the nanoscale in real-time. numberanalytics.com
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local atomic environments of zinc and phosphorus, providing detailed structural information that is often inaccessible by other techniques. researchgate.net
By observing the material as it forms and responds to external stimuli, researchers can gain unprecedented control over its synthesis and properties.
Exploration of New Catalytic Transformations and High-Performance Systems
The catalytic potential of zinc phenylphosphinate remains a largely unexplored frontier. While zinc compounds are known to catalyze various organic reactions, the specific catalytic activity of zinc phenylphosphinate is not well-documented. nih.gov
Future research should aim to:
Investigate Catalytic Activity: Systematically screen zinc phenylphosphinate as a catalyst in a wide range of organic transformations, such as esterification, transesterification, and C-C coupling reactions. acs.org
Develop Heterogeneous Catalysts: Utilize the insolubility of zinc phenylphosphinate to develop robust and recyclable heterogeneous catalysts, which are highly desirable for sustainable chemical processes.
Enhance Catalytic Performance: Modify the structure of zinc phenylphosphinate, for example, by creating porous architectures or by incorporating other metal ions, to enhance its catalytic activity and selectivity.
The discovery of new catalytic applications for zinc phenylphosphinate could have a significant impact on the chemical industry.
Rational Design of Multi-Functional Zinc Phosphinate-Based Materials
The combination of organic and inorganic components in zinc phenylphosphinate provides a versatile platform for the rational design of multifunctional materials. researchgate.netnih.gov By carefully selecting and modifying the organic and inorganic moieties, it is possible to create materials that exhibit a combination of desirable properties.
Future design strategies could involve:
Functionalized Ligands: Introducing specific functional groups into the phenyl ring of the phosphinic acid ligand to impart properties such as luminescence, sensing capabilities, or enhanced thermal stability.
Mixed-Metal Systems: Replacing a portion of the zinc ions with other metal cations to create mixed-metal phosphinates with unique magnetic, electronic, or catalytic properties.
Hybrid Materials: Combining zinc phenylphosphinate with other materials, such as polymers, carbon nanotubes, or graphene, to create nanocomposites with synergistic properties.
This rational design approach will enable the development of advanced materials for a wide range of applications, including sensors, electronics, and smart coatings.
In-depth Mechanistic Understanding of Synergistic Effects in Composites
Zinc phenylphosphinate is often used as an additive in polymer composites to enhance properties such as flame retardancy and crystallization behavior. researchgate.net While the beneficial effects are evident, a detailed mechanistic understanding of the synergistic interactions between the zinc phenylphosphinate and the polymer matrix is often lacking.
Future research should focus on:
Interfacial Interactions: Characterizing the chemical and physical interactions at the interface between the zinc phenylphosphinate particles and the polymer chains.
Degradation Mechanisms: Investigating how the presence of zinc phenylphosphinate alters the thermal degradation pathways of the polymer, leading to enhanced char formation and flame retardancy.
Crystallization Nucleation: Elucidating the mechanism by which zinc phenylphosphinate acts as a nucleating agent, promoting the crystallization of semi-crystalline polymers. chembk.com
A deeper understanding of these synergistic effects will allow for the more effective design and optimization of zinc phenylphosphinate-based polymer composites with superior performance.
Q & A
Q. What are the standard synthetic routes for phenylphosphinic acid and its zinc salt?
Methodological Answer: Phenylphosphinic acid (CAS 121-70-0; 1779-48-2) is typically synthesized via hydrolysis of phenylphosphonous acid derivatives or through Friedel-Crafts reactions using benzene and phosphorus trichloride . The zinc salt is formed by neutralizing phenylphosphinic acid with zinc oxide or zinc hydroxide under controlled pH conditions. Key steps include:
- Reaction stoichiometry : A 2:1 molar ratio of phenylphosphinic acid to zinc ensures complete salt formation .
- Purification : Recrystallization from aqueous ethanol yields high-purity (>99%) products .
Table 1: Physicochemical Properties of Phenylphosphinic Acid
| Property | Value | Source |
|---|---|---|
| Melting Point | 83–87°C | |
| Purity (Typical) | ≥99.0% | |
| Metal Impurities (Fe) | <10 ppm (ICP-OES verified) |
Q. How is phenylphosphinic acid zinc salt characterized structurally and compositionally?
Methodological Answer:
- XRD : Confirms crystalline structure and zinc coordination geometry.
- NMR (³¹P) : Identifies phosphorus environment shifts (δ ≈ 20–30 ppm for zinc salts) .
- Elemental Analysis : Verifies Zn content (theoretical ~18% for Zn(C₆H₅PHO₂)₂) via ICP-MS .
Table 2: Analytical Techniques for Zinc Salt Characterization
| Technique | Parameter Measured | Key Observations |
|---|---|---|
| FT-IR | P-O and Zn-O stretching modes | Peaks at 950–1100 cm⁻¹ |
| TGA | Thermal stability | Decomposition >250°C |
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for phenylphosphinic acid zinc salt be resolved?
Methodological Answer: Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 200–300°C) often arise from:
- Sample purity : Trace moisture or residual acid accelerates degradation. Use Karl Fischer titration to confirm dryness .
- Experimental setup : TGA under inert gas (N₂/Ar) vs. air affects oxidative stability. Standardize conditions per ISO 11358 .
- Advanced validation : Pair TGA with DSC and evolved gas analysis (EGA) to differentiate decomposition pathways .
Q. What mechanistic role does phenylphosphinic acid zinc salt play in polymer catalysis, and how can its efficiency be optimized?
Methodological Answer: In polyamide synthesis, the zinc salt acts as a Lewis acid catalyst, accelerating carbonyl electrophilicity. Optimization strategies include:
- Co-catalyst systems : Pairing with ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) enhances reaction rates .
- Morphology control : Nanoparticle dispersion (via ball-milling) increases surface area and catalytic activity .
Table 3: Catalytic Performance in Polyamide Synthesis
| Catalyst Form | Reaction Rate (mol·L⁻¹·h⁻¹) | Yield (%) |
|---|---|---|
| Bulk Zinc Salt | 0.15 | 72 |
| Nanoparticulate Salt | 0.42 | 89 |
Q. What regulatory considerations apply to phenylphosphinic acid zinc salt under the U.S. Toxic Substances Control Act (TSCA)?
Methodological Answer: Under 40 CFR 721.10135, this compound is subject to Significant New Use Rules (SNURs) . Researchers must:
Q. How can computational methods predict the acid-base behavior of phenylphosphinic acid zinc salt in aqueous systems?
Methodological Answer:
- DFT calculations : Model proton dissociation constants (pKa) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. Predicted pKa1 ≈ 2.5 (P-OH) and pKa2 ≈ 7.1 (Zn-OH₂) align with experimental titrations .
- Solubility modeling : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMF > DMSO) .
Q. What advanced spectroscopic techniques resolve ambiguities in the zinc coordination environment?
Methodological Answer:
Q. How do impurities in phenylphosphinic acid zinc salt impact catalytic performance, and how are they quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
